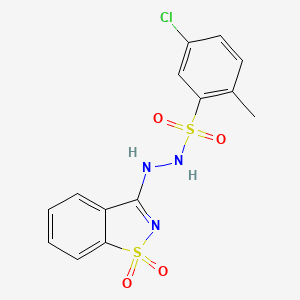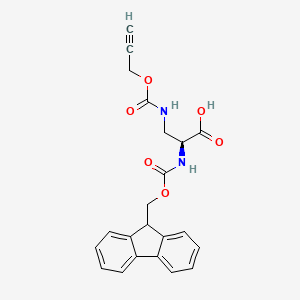
Fmoc-L-Dap(Poc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Dap(Poc)-OH is a derivative of the amino acid L-diaminopropionic acid (L-Dap) that is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the 2-(2-pyridyloxycarbonyl) (Poc) group. This compound is commonly used in peptide synthesis due to its ability to protect the amino groups during the synthesis process, allowing for the selective deprotection and subsequent reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Dap(Poc)-OH typically involves the protection of the amino groups of L-diaminopropionic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Poc group is then introduced using 2-(2-pyridyloxycarbonyl) chloride under basic conditions. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective protection of the amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for scale-up, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Fmoc-L-Dap(Poc)-OH undergoes various types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Poc group can be removed using mild acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, mild acids for Poc removal.
Coupling: HBTU and DIPEA in an organic solvent such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include deprotected L-diaminopropionic acid derivatives and peptide chains with the desired sequence.
科学研究应用
Chemistry
In chemistry, Fmoc-L-Dap(Poc)-OH is used in the synthesis of complex peptides and proteins. Its ability to protect amino groups selectively makes it valuable in solid-phase peptide synthesis, allowing for the stepwise construction of peptide chains.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The protected amino groups allow for the incorporation of L-diaminopropionic acid into peptides without unwanted side reactions.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. The selective protection and deprotection of amino groups enable the synthesis of peptides with high specificity and activity.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.
作用机制
The mechanism of action of Fmoc-L-Dap(Poc)-OH involves the selective protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Fmoc group provides steric hindrance and hydrophobic interactions, while the Poc group offers additional protection under mild acidic conditions. These protective groups can be selectively removed to expose the amino groups for subsequent reactions.
相似化合物的比较
Similar Compounds
Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Dap(Poc)-OH but with a Boc (tert-butoxycarbonyl) protecting group instead of Poc.
Fmoc-L-Orn(Boc)-OH: Contains an ornithine residue with a Boc protecting group.
Fmoc-L-Dab(Boc)-OH: Contains a diaminobutyric acid residue with a Boc protecting group.
Uniqueness
This compound is unique due to the combination of Fmoc and Poc protecting groups, which offer selective protection and deprotection under different conditions. This allows for greater flexibility and control in peptide synthesis compared to compounds with only one type of protecting group.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-ynoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBBTJIFFMPNNY-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2734708.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)
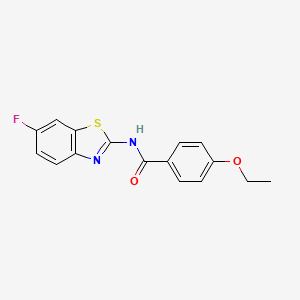
![N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B2734716.png)
![11,13-Dimethyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734717.png)
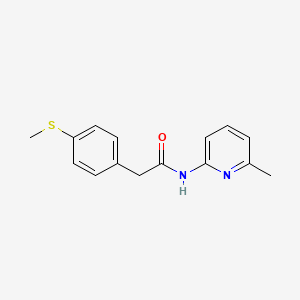
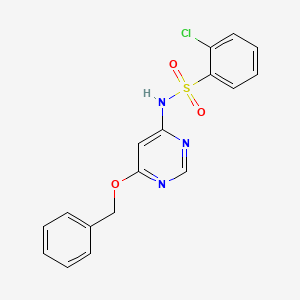
![2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2734722.png)
![3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2734725.png)
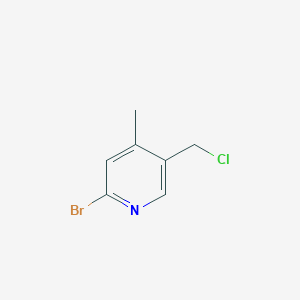
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide](/img/structure/B2734727.png)
